molecular formula C14H8Cl2N2O2 B5574513 4-AMINO-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

4-AMINO-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5574513
M. Wt: 307.1 g/mol
InChI Key: VKMPQMFJFQSCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(2,5-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of phthalimides. This compound is characterized by the presence of an isoindole ring system substituted with an amino group and a dichlorophenyl group. It has a molecular formula of C15H8Cl2N2O3 and a molecular weight of 335.14 g/mol .

Scientific Research Applications

4-Amino-2-(2,5-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(2,5-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2,5-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2,5-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-2-(2,5-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(2,4-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 4-Amino-2-(2,6-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 4-Amino-2-(3,5-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

4-Amino-2-(2,5-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to differences in the compound’s interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

4-amino-2-(2,5-dichlorophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-7-4-5-9(16)11(6-7)18-13(19)8-2-1-3-10(17)12(8)14(18)20/h1-6H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMPQMFJFQSCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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